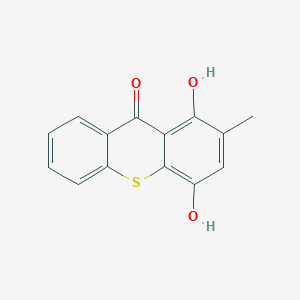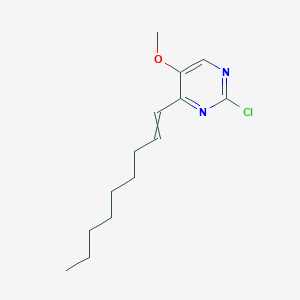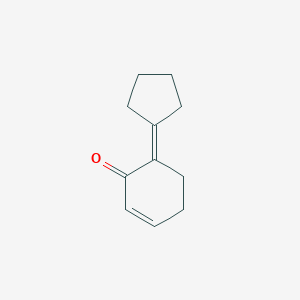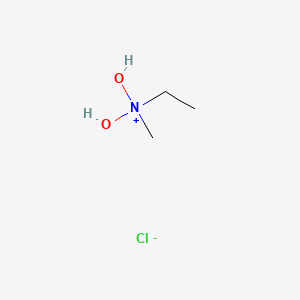
Ethyl(dihydroxy)methylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(dihydroxy)methylammonium chloride is an organic compound with the molecular formula C3H10ClNO2 It is an ammonium salt composed of ethylamine, dihydroxy groups, and chloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dihydroxy)methylammonium chloride typically involves the reaction of ethylamine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
- Ethylamine reacts with formaldehyde to form ethyl(dihydroxy)methylamine.
- The resulting amine is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Mixing ethylamine and formaldehyde in a controlled environment.
- Adding hydrochloric acid to the mixture to form the desired ammonium salt.
- Purifying the product through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(dihydroxy)methylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The chloride ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other halides can facilitate substitution reactions.
Major Products
Oxidation: Produces corresponding oxides and water.
Reduction: Yields simpler amines and hydrogen gas.
Substitution: Forms new ammonium salts with different anions.
Aplicaciones Científicas De Investigación
Ethyl(dihydroxy)methylammonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl(dihydroxy)methylammonium chloride involves its interaction with molecular targets and pathways. The compound can:
Bind to specific receptors: Influencing biochemical pathways and cellular processes.
Act as a catalyst: Facilitating chemical reactions by lowering activation energy.
Participate in metabolic pathways: Contributing to the synthesis or degradation of other compounds.
Comparación Con Compuestos Similares
Similar Compounds
Methylammonium chloride: An ammonium salt composed of methylamine and hydrochloric acid.
Ethylammonium chloride: Similar structure but lacks dihydroxy groups.
Dimethylammonium chloride: Contains two methyl groups instead of ethyl and dihydroxy groups.
Uniqueness
Ethyl(dihydroxy)methylammonium chloride is unique due to the presence of both ethyl and dihydroxy groups, which confer distinct chemical properties and reactivity compared to other ammonium salts. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
828258-69-1 |
|---|---|
Fórmula molecular |
C3H10ClNO2 |
Peso molecular |
127.57 g/mol |
Nombre IUPAC |
ethyl-dihydroxy-methylazanium;chloride |
InChI |
InChI=1S/C3H10NO2.ClH/c1-3-4(2,5)6;/h5-6H,3H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
KHEHKKAUASTOLD-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B14206526.png)

![2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14206538.png)
![2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane](/img/structure/B14206545.png)
![[1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl-](/img/structure/B14206553.png)
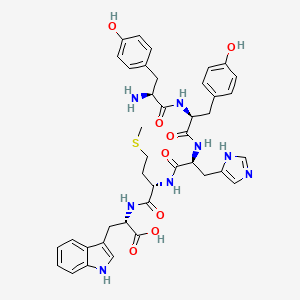
![2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14206563.png)
![3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B14206568.png)
![[3-(Cyclohexylmethylamino)phenyl]thiourea](/img/structure/B14206572.png)
![4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B14206576.png)
